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Pyrimido[4,5-C]pyridazin-5(1H)-

one

Cat. No.: B156054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led to the exploration of diverse

heterocyclic compounds. Among these, the Pyrimido[4,5-C]pyridazine scaffold has emerged as

a promising pharmacophore due to its potent and selective anticancer properties. This guide

provides an objective comparison of the performance of novel Pyrimido[4,5-C]pyridazine

derivatives against established chemotherapeutic agents and other emerging alternatives,

supported by experimental data.

Comparative Efficacy: In Vitro Cytotoxicity
The in vitro cytotoxic activity of novel Pyrimido[4,5-C]pyridazine derivatives is a key indicator of

their anticancer potential. The half-maximal inhibitory concentration (IC50) is a standard

measure of a compound's potency in inhibiting cancer cell growth. The following tables

summarize the IC50 values of representative novel Pyrimido[4,5-C]pyridazine compounds

compared to the standard chemotherapeutic agent Doxorubicin and a novel non-pyridazine

anticancer agent, SK228 (an indole derivative), against a panel of human cancer cell lines.

Table 1: IC50 Values (µM) of Novel Pyrimido[4,5-C]pyridazine Derivatives and Comparative

Agents against Breast Cancer Cell Lines.
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Compound
MCF-7 (Breast
Adenocarcinoma)

MDA-MB-231 (Breast
Adenocarcinoma)

Novel Pyrimido[4,5-

C]pyridazine 1
8.5 5.2

Novel Pyrimido[4,5-

C]pyridazine 2b
15.46[1][2][3] 7.68[1][2][3]

Doxorubicin (Standard) 0.8 - 1.5 0.5 - 1.2

SK228 (Novel Indole

Derivative)
1.25[4] Not Reported

Table 2: IC50 Values (µM) of Novel Pyrimido[4,5-C]pyridazine Derivatives and Comparative

Agents against Other Cancer Cell Lines.

Compound
HCT-116 (Colon
Carcinoma)

A549 (Lung
Carcinoma)

HepG2
(Hepatocellular
Carcinoma)

Novel Pyrimido[4,5-

C]pyridazine 3
1.5 3.1 4.8

Doxorubicin

(Standard)
0.3 - 0.9 0.2 - 0.7 0.4 - 1.0

SK228 (Novel Indole

Derivative)
0.28 - 1.86[4] 0.28 - 1.86[4] Not Reported

Note: IC50 values can vary between studies due to different experimental conditions. The data

presented here is a synthesis from multiple sources for comparative purposes.

Mechanism of Action: Unraveling the Anticancer
Effects
Novel Pyrimido[4,5-C]pyridazine derivatives exert their anticancer effects through multiple

mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle
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arrest. Some derivatives have also been shown to inhibit key signaling pathways crucial for

cancer cell survival and proliferation.

Induction of Apoptosis
Apoptosis is a critical process for eliminating cancerous cells. The ability of a compound to

induce apoptosis is a hallmark of an effective anticancer agent. One of the key findings is that a

novel Pyrimido[4,5-C]pyridazine derivative, compound 2b, demonstrated significant antitumor

activity by inducing apoptosis in MDA-MB-231 breast cancer cells.[1][2][3]

Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Compounds that can halt the cell cycle at

specific checkpoints can prevent the proliferation of cancer cells. Studies have shown that

compound 2b arrests the cell cycle in the S-phase in MDA-MB-231 cells, further contributing to

its anticancer effect.[1][2][3]

Inhibition of Signaling Pathways
Many Pyrimido[4,5-C]pyridazine and related pyridazine derivatives have been identified as

potent inhibitors of various protein kinases, which are key components of signaling pathways

that regulate cell growth, proliferation, and survival. In silico studies have suggested that these

compounds can act as potent tyrosine-protein kinase inhibitors.[1][2] Furthermore, related

pyridazine-based inhibitors have been shown to modulate the PI3K-Akt and MAPK pathways.

[5]

Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for

the key experiments are provided below.

MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay used to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

Protocol:
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the test compounds

(novel Pyrimido[4,5-C]pyridazines, Doxorubicin, etc.) and a vehicle control (e.g., DMSO).

Incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4

hours at 37°C. During this time, viable cells with active metabolism will convert the yellow

MTT into a purple formazan product.[8]

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to each well to

dissolve the formazan crystals.[8]

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a microplate reader. The amount of formazan produced is proportional to the

number of viable cells.

Annexin V-FITC Assay for Apoptosis
The Annexin V-FITC assay is a widely used method to detect apoptosis. It identifies the

externalization of phosphatidylserine (PS), a hallmark of early apoptotic cells.[10][11]

Protocol:

Cell Treatment: Treat cells with the test compounds for the desired time to induce apoptosis.

Cell Harvesting: Harvest the cells and wash them with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and

Propidium Iodide (PI). Incubate in the dark for 15-20 minutes at room temperature.

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle

(G0/G1, S, and G2/M).[12]

Protocol:

Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest and wash

them.

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g.,

Propidium Iodide) and RNase A (to prevent staining of RNA).

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The

fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell,

allowing for the quantification of cells in each phase of the cell cycle.

Visualizing the Pathways and Processes
To better understand the complex biological processes involved, the following diagrams have

been generated using Graphviz.
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Caption: Experimental workflow for in vitro evaluation of anticancer properties.
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Putative Signaling Pathway Inhibition
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Caption: Putative signaling pathways targeted by Pyrimido[4,5-C]pyridazine derivatives.
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Conclusion
Novel Pyrimido[4,5-C]pyridazine derivatives represent a promising class of anticancer agents

with potent cytotoxic effects against a range of cancer cell lines. Their mechanism of action,

involving the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling

pathways, underscores their therapeutic potential. While in vitro studies have demonstrated

significant promise, further preclinical and clinical investigations are warranted to fully elucidate

their efficacy and safety profiles. The comparative data and detailed protocols provided in this

guide aim to facilitate further research and development in this exciting area of oncology drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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